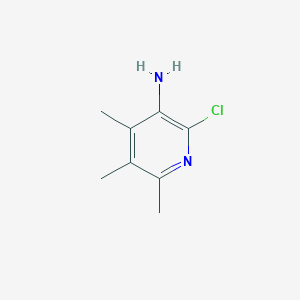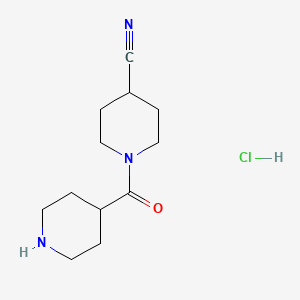![molecular formula C10H14N2O2S B1485698 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 1933482-59-7](/img/structure/B1485698.png)
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Vue d'ensemble
Description
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Utilization and Antibacterial Properties
The compound 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol is part of the broader chemical family of sulfanilamide derivatives, which have been extensively studied for their antibacterial properties. Research dating back to the early 20th century highlighted the effectiveness of such compounds against a wide range of bacterial infections. For instance, sulfadiazine, a related sulfanilamide derivative, was demonstrated to have significant therapeutic benefits in treating bacterial infections, underscoring the potential of this chemical family in medical applications (Finland, Strauss, & Peterson, 1941).
Metabolic Pathways and Biological Monitoring
Understanding the metabolic pathways of related compounds provides insights into the potential research applications of this compound. For example, the study of pirimicarb, a pesticide metabolized into hydroxypyrimidines in humans, reveals the body's capacity to process and eliminate such compounds. This research supports the development of biological monitoring frameworks for exposure to similar chemical agents (Hardt, Appl, & Angerer, 1999).
Propriétés
IUPAC Name |
2-[(1R,2R)-2-hydroxycyclopentyl]sulfanyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-5-11-10(12-9(6)14)15-8-4-2-3-7(8)13/h5,7-8,13H,2-4H2,1H3,(H,11,12,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQXIYSULWBGY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485624.png)
![trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol](/img/structure/B1485625.png)

![tert-butyl N-{1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1485627.png)
![trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol](/img/structure/B1485628.png)
![1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485631.png)
![trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485632.png)

![trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485636.png)
![trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol](/img/structure/B1485637.png)
